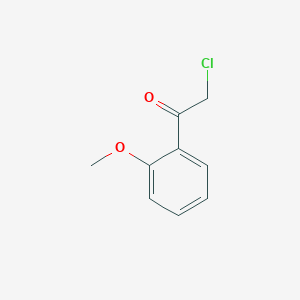

2-Chloro-1-(2-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

2-chloro-1-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYXYWNUQMKTEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366552 | |

| Record name | 2-chloro-1-(2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53688-19-0 | |

| Record name | 2-chloro-1-(2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 2-Chloro-1-(2-methoxyphenyl)ethanone

This guide serves as an advanced technical resource for the chemical characterization, synthesis, and application of 2-Chloro-1-(2-methoxyphenyl)ethanone (CAS: 6091-21-0). It is designed for organic chemists and pharmaceutical researchers requiring actionable data and validated protocols.

Role: Key Intermediate for Benzofuran Scaffolds and Heterocyclic Synthesis

Executive Summary

2-Chloro-1-(2-methoxyphenyl)ethanone , also known as

This guide details its physicochemical profile, a validated synthesis protocol using sulfuryl chloride, and its mechanistic role in cascade cyclization reactions.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

The compound is an

Table 1: Physicochemical Specifications

| Property | Value / Description |

| IUPAC Name | 2-Chloro-1-(2-methoxyphenyl)ethan-1-one |

| CAS Number | 6091-21-0 |

| Molecular Formula | C |

| Molecular Weight | 184.62 g/mol |

| Appearance | White to pale yellow crystalline solid (low melting) |

| Melting Point | 28 – 32 °C (Often supercools to a viscous oil) |

| Boiling Point | 125 – 130 °C at 5 mmHg |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Hazards | Lachrymator , Skin Irritant, Corrosive |

Structural Identification (Spectral Signatures)

-

H NMR (400 MHz, CDCl

-

4.75 (s, 2H, -CH

-

3.92 (s, 3H, -OCH

- 7.00 – 7.80 (m, 4H, Ar-H ) – Aromatic region showing ortho-substitution pattern.

-

4.75 (s, 2H, -CH

-

IR (ATR):

-

: ~1690 cm

-

: ~750 cm

-

: ~1690 cm

Validated Synthesis Protocol

Method: Regioselective Chlorination of 2'-Methoxyacetophenone.

While Friedel-Crafts acylation of anisole is possible, it typically yields the para-isomer. The preferred laboratory method for the ortho-isomer is the direct

Reagents

-

Substrate: 2'-Methoxyacetophenone (1.0 eq)

-

Reagent: Sulfuryl Chloride (1.1 eq)[1]

-

Solvent: Dichloromethane (DCM) / Methanol (9:1 ratio)

-

Quench: Saturated NaHCO

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to trap HCl/SO

). -

Dissolution: Charge the flask with 2'-methoxyacetophenone (10.0 g, 66.6 mmol) and dissolve in 100 mL of DCM:MeOH (9:1). Note: Methanol promotes the formation of the enol ether intermediate, accelerating the reaction.

-

Addition: Cool the solution to 0 °C. Add Sulfuryl Chloride (9.89 g, 5.9 mL, 73.2 mmol) dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.5).

-

Quench & Workup: Pour the reaction mixture slowly into 200 mL of ice-cold saturated NaHCO

solution. Stir vigorously until gas evolution ceases. -

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organic phases, wash with brine, and dry over anhydrous MgSO

. -

Purification: Concentrate under reduced pressure. The crude oil often crystallizes upon standing at 4 °C. Recrystallize from Hexane/Ether if high purity (>98%) is required.

Reactivity & Applications: The Benzofuran Pathway

The primary utility of 2-Chloro-1-(2-methoxyphenyl)ethanone lies in its ability to form benzofurans via a demethylative cyclization cascade. This is a critical pathway in medicinal chemistry for synthesizing pharmacophores found in anti-arrhythmic and anti-tumor agents.

Mechanism: Demethylative Cyclization

Typically, the methoxy group is first demethylated (using BBr

Visualization of Reaction Pathways

The following diagram illustrates the synthesis of the core scaffold and its transformation into a benzofuran derivative.

Figure 1: Synthetic pathway from precursor to benzofuran scaffold via the target intermediate.

Safety & Handling (Critical)

Warning:

-

Lachrymator: This compound causes severe eye irritation and tearing. All operations must be conducted in a functional fume hood .

-

Skin Contact: Corrosive.[2][3] Can cause chemical burns.[2] Wear nitrile gloves (double-gloving recommended) and a lab coat.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to neutralize the alkylating potential before cleanup.

References

-

Synthesis of alpha-haloketones: Wyman, D. P., & Kaufman, P. R. (1964). Chlorination of Acetophenones with Sulfuryl Chloride. Journal of Organic Chemistry, 29(7), 1956–1960. Link

- Benzofuran Synthesis: Rappoport, Z. (2003). The Chemistry of Phenols. Wiley-Interscience.

-

Crystal Structure & Properties: Evans, K. L., Fronczek, F. R., & Gandour, R. D. (1992). 2-Chloro-2'-methoxyacetophenone and 2-chloro-4'-methoxyacetophenone.[4][5] Acta Crystallographica Section C, 48(9), 1701-1703.[4][5] Link

-

Safety Data: PubChem Compound Summary for CID 2106920. National Center for Biotechnology Information. Link

Sources

- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. 2-Chloro-1-(2-methoxyphenyl)ethanone | C9H9ClO2 | CID 2106920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-1-(4-methoxyphenyl)ethanone | C9H9ClO2 | CID 237806 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-1-(2-methoxyphenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Introduction

2-Chloro-1-(2-methoxyphenyl)ethanone, a halogenated aromatic ketone, is a pivotal building block in the landscape of synthetic organic and medicinal chemistry. Its unique structural arrangement, featuring an ortho-methoxy substituted phenyl ring and a reactive α-chloroacetyl group, renders it a versatile precursor for the construction of a diverse array of complex organic molecules and heterocyclic frameworks. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and strategic applications, with a particular focus on its role as an intermediate in the development of novel therapeutic agents. For researchers and professionals in drug development, understanding the reactivity and synthetic potential of this compound is crucial for the rational design of new chemical entities.

Compound Identification and Physicochemical Properties

A comprehensive summary of the key identifiers and physicochemical properties of 2-Chloro-1-(2-methoxyphenyl)ethanone is presented below. These data are essential for its accurate identification, handling, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 53688-19-0 | [1] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| IUPAC Name | 2-chloro-1-(2-methoxyphenyl)ethanone | [1] |

| Synonyms | 2-Chloro-2'-methoxyacetophenone, 2-chloroacetylanisole | [1] |

| Appearance | Expected to be a solid at room temperature | |

| SMILES | COC1=CC=CC=C1C(=O)CCl | [1] |

| InChI | InChI=1S/C9H9ClO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,6H2,1H3 | [1] |

| InChIKey | PFYXYWNUQMKTEO-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights: The Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of 2-Chloro-1-(2-methoxyphenyl)ethanone is the Friedel-Crafts acylation of anisole with chloroacetyl chloride.[2][3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst abstracts the chloride from chloroacetyl chloride, generating the acylium ion, which then attacks the electron-rich aromatic ring of anisole. The methoxy group (-OCH₃) on the anisole ring is an activating, ortho-, para- directing group due to its ability to donate electron density to the ring through resonance.[2] This results in the preferential formation of ortho- and para-acylated products. The ortho-isomer, 2-Chloro-1-(2-methoxyphenyl)ethanone, is one of the primary products of this reaction.

Experimental Protocol: Synthesis of 2-Chloro-1-(2-methoxyphenyl)ethanone

This protocol outlines a general procedure for the Friedel-Crafts acylation of anisole. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination of the Lewis acid catalyst.

Materials:

-

Anisole

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/drying tube, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

-

Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

-

Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.0 equivalent) to the stirred suspension.

-

Addition of Anisole: Add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a mixture of ortho and para isomers, can be purified by column chromatography on silica gel or by fractional distillation under reduced pressure to isolate the desired 2-Chloro-1-(2-methoxyphenyl)ethanone.

Synthesis Workflow Diagram

Sources

Literature review on 2-Chloro-1-(2-methoxyphenyl)ethanone reactivity

An In-depth Technical Guide to the Reactivity of 2-Chloro-1-(2-methoxyphenyl)ethanone

Introduction: The Strategic Importance of an α-Haloketone

2-Chloro-1-(2-methoxyphenyl)ethanone is an aromatic α-haloketone, a class of organic compounds renowned for their high reactivity and versatility as synthetic intermediates.[1] Its structure is characterized by a carbonyl group with a chlorine atom on the adjacent (alpha) carbon, a feature that dictates its chemical behavior. The presence of two electrophilic centers—the α-carbon and the carbonyl carbon—makes it a valuable precursor for a diverse array of chemical transformations.[2][3] This dual reactivity is the cornerstone of its utility in constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][3]

The methoxy group at the ortho position of the phenyl ring further influences the molecule's reactivity through both inductive and resonance effects, subtly modulating the electrophilicity of the carbonyl carbon and potentially directing certain reactions. This guide provides a comprehensive exploration of the synthesis, core reactivity, and mechanistic underpinnings of 2-Chloro-1-(2-methoxyphenyl)ethanone, offering field-proven insights for researchers in organic synthesis and drug development.

Physicochemical Properties

A summary of the key physicochemical properties for 2-Chloro-1-(2-methoxyphenyl)ethanone is presented below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | PubChem[4] |

| Molecular Weight | 184.62 g/mol | PubChem[4] |

| IUPAC Name | 2-chloro-1-(2-methoxyphenyl)ethanone | PubChem[4] |

| CAS Number | 53688-19-0 | PubChem[4] |

| Appearance | Expected to be a solid | General Knowledge |

| Solubility | Likely soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); insoluble in water. | General Knowledge[5] |

Synthesis of 2-Chloro-1-(2-methoxyphenyl)ethanone

The most prevalent and industrially scalable method for synthesizing 2-Chloro-1-(2-methoxyphenyl)ethanone is the Friedel-Crafts acylation of anisole (2-methoxybenzene) with chloroacetyl chloride. This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

The causality behind this choice of synthesis is rooted in the electron-donating nature of the methoxy group on the anisole ring. This group activates the aromatic ring, making it sufficiently nucleophilic to attack the electrophilic acylium ion generated from chloroacetyl chloride and the Lewis acid catalyst. The reaction must be conducted under anhydrous conditions, as the Lewis acid and chloroacetyl chloride are highly sensitive to moisture.[6] Water would hydrolyze the AlCl₃ catalyst and convert the acylating agent to chloroacetic acid, terminating the desired reaction.[6]

A crucial experimental consideration is the stoichiometry of the catalyst. The ketone product forms a stable complex with AlCl₃, which deactivates the catalyst. Therefore, at least a stoichiometric amount of AlCl₃ is required for the reaction to proceed to completion.[6]

Core Reactivity and Mechanistic Insights

The reactivity of 2-Chloro-1-(2-methoxyphenyl)ethanone is dominated by the interplay between the electrophilic carbonyl carbon and the highly reactive α-carbon bearing the chlorine atom.

Nucleophilic Substitution (Sₙ2) at the α-Carbon

The primary mode of reactivity for this molecule is nucleophilic substitution at the α-carbon. The adjacent carbonyl group significantly enhances the electrophilicity of this position through a powerful electron-withdrawing inductive effect.[2][3] This polarization of the C-Cl bond makes the α-carbon exceptionally susceptible to attack by nucleophiles. Consequently, 2-Chloro-1-(2-methoxyphenyl)ethanone reacts much faster in Sₙ2 reactions than a corresponding alkyl chloride like 1-chloropropane.[7]

These reactions proceed via a classic Sₙ2 pathway, which is a single, concerted step involving the backside attack of the nucleophile and the simultaneous departure of the chloride leaving group.[8] Sₙ1 reactions are highly unfavorable for α-haloketones because the resulting carbocation at the α-position would be destabilized by the adjacent electron-withdrawing carbonyl group.[9]

A wide range of nucleophiles can be employed, leading to a variety of substituted products. It is generally advisable to use less basic nucleophiles to avoid side reactions.[9]

Reactions with Basic Nucleophiles: Enolate Formation and Rearrangements

When strong bases or strongly basic nucleophiles are used, a competing reaction pathway emerges. The presence of two electron-withdrawing groups (the carbonyl and the halogen) makes the α-hydrogens (on the methyl group of the methoxy substituent) acidic.[7] A strong base can abstract one of these protons to form an enolate ion. This enolate can then participate in other reactions, complicating the desired substitution.[9]

One of the classic side reactions for α-haloketones in the presence of a strong base is the Favorskii rearrangement . This involves the formation of a cyclopropanone intermediate, which subsequently undergoes nucleophilic attack and ring-opening to yield a rearranged carboxylic acid derivative.

Cyclization Reactions for Heterocycle Synthesis

The bifunctional nature of 2-Chloro-1-(2-methoxyphenyl)ethanone makes it an excellent starting material for the synthesis of various heterocyclic compounds.[3][7] These reactions leverage both electrophilic sites of the molecule.

-

Hantzsch Thiazole Synthesis: Reaction with a thioamide (or thiourea) provides a direct route to substituted thiazoles. The sulfur of the thioamide acts as the nucleophile, attacking the α-carbon, followed by intramolecular cyclization and dehydration.[7]

-

Hantzsch Pyrrole Synthesis: In a multi-component reaction, an α-haloketone can react with a β-ketoester and ammonia (or an amine) to form substituted pyrroles.[7]

-

Benzofuran Synthesis: Cyclocondensation with ortho-hydroxycarbonyl compounds, such as salicylaldehyde, can yield substituted benzofurans.[3]

Applications in Medicinal Chemistry

The reactivity profile of 2-Chloro-1-(2-methoxyphenyl)ethanone and related α-haloketones makes them crucial building blocks in drug discovery. Chlorinated acetophenones are widely used as intermediates in the manufacture of APIs.[1] For instance, they are reagents in the preparation of compounds with histone deacetylase (HDAC) inhibitory activity.[1] The ability to readily introduce various functionalities via nucleophilic substitution allows for the rapid generation of compound libraries for screening purposes. A related compound is a key intermediate in the synthesis of Apixaban, a novel oral anticoagulant.[10]

Experimental Protocols

The following protocol provides a representative, step-by-step methodology for a nucleophilic substitution reaction.

Protocol: Synthesis of a Thiazole Derivative via Hantzsch Synthesis

This protocol describes the reaction of 2-Chloro-1-(2-methoxyphenyl)ethanone with thioacetamide to form 2-methyl-4-(2-methoxyphenyl)thiazole.

Materials:

-

2-Chloro-1-(2-methoxyphenyl)ethanone (1.0 eq)

-

Thioacetamide (1.1 eq)

-

Ethanol (solvent)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate[11]

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Chloro-1-(2-methoxyphenyl)ethanone (1.0 eq) in ethanol.

-

Addition of Nucleophile: Add thioacetamide (1.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction. Refluxing ensures a constant reaction temperature at the boiling point of the solvent.

-

-

Workup - Solvent Removal: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup - Neutralization & Extraction: Redissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any acid formed) and then with brine.

-

Causality: The bicarbonate wash removes acidic impurities. The brine wash helps to break any emulsions and begins the drying process by removing bulk water.

-

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure 2-methyl-4-(2-methoxyphenyl)thiazole.

References

-

Wikipedia. α-Halo ketone. [Link]

-

Erian, A. W., Sherif, S. M., & Al-Baz, H. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]

-

JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]

-

Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132. [Link]

- Google Patents. Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. US7094928B2.

-

Prathap, M., Pundareekam, G., Kant, R., & Pushpavalli, S. N. C. V. L. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11). [Link]

-

University of Wisconsin-Madison Chemistry. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). [Link]

-

Master Organic Chemistry. Introduction to Nucleophilic Substitution Reactions. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2106920, 2-Chloro-1-(2-methoxyphenyl)ethanone. [Link]

-

Chemistry LibreTexts. 4.4: Nucleophilic substitution and elimination reactions. [Link]

-

Unknown Source. Summary of Nucleophilic Substitution Reactions. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 237806, 2-Chloro-1-(4-methoxyphenyl)ethanone. [Link]

-

ResearchGate. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]

-

SpectraBase. 2-Chloro-1-(4-methoxyphenyl)ethanone. [Link]

-

Patil, L. N., Sayyed, M. A. R., Birari, D. R., Patil, P. A., Dhumal, S., & Joshi, D. R. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37(7), 1707-1712. [Link]

Sources

- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-1-(2-methoxyphenyl)ethanone | C9H9ClO2 | CID 2106920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]

Methodological & Application

Application Note: Strategic Synthesis of Benzofuran Scaffolds via 2-Chloro-1-(2-methoxyphenyl)ethanone

Executive Summary

Benzofurans and benzofuran-3-ones (coumaranones) are privileged structures in medicinal chemistry, serving as the core pharmacophore in anti-arrhythmic agents (e.g., Amiodarone), antifungal aurones, and various kinase inhibitors.

This Application Note details a high-precision synthetic route using 2-Chloro-1-(2-methoxyphenyl)ethanone (also known as

-

The Gateway Step: Boron tribromide (

) mediated tandem deprotection-cyclization to yield the Benzofuran-3(2H)-one core. -

The Divergent Step: Functionalization via Grignard reagents to access fully aromatic 3-substituted benzofurans.

Strategic Analysis: The "Masked Phenol" Advantage

The use of 2-Chloro-1-(2-methoxyphenyl)ethanone provides a distinct tactical advantage over starting directly with the phenol:

-

Chemo-selectivity: The methoxy group protects the phenolic oxygen from premature nucleophilic attack or oxidation during storage and handling.

-

Triggered Cyclization: The removal of the methyl group unmasks the phenoxide nucleophile in situ. Because the

-chloro group is tethered in the ortho position, cyclization is entropically favored and often instantaneous upon deprotection. -

Mechanistic Control: By controlling the quenching conditions, researchers can isolate the dihydro- intermediate (benzofuran-3-one) or drive the reaction toward fully aromatic systems.

Mechanism of Action

The transformation proceeds through a Lewis acid-mediated ether cleavage followed by an intramolecular Williamson ether synthesis.

Pathway Visualization (Graphviz)

Figure 1: Mechanistic flow from the methoxy-protected precursor to the fully aromatic benzofuran scaffold.

Experimental Protocols

Protocol A: Tandem Demethylation-Cyclization to Benzofuran-3(2H)-one

This protocol utilizes Boron Tribromide (

Reagents:

-

Substrate: 2-Chloro-1-(2-methoxyphenyl)ethanone (1.0 equiv)

-

Reagent:

(1.0 M in Dichloromethane, 2.5 equiv) -

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Saturated

solution[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere.

-

Dissolution: Dissolve 2-Chloro-1-(2-methoxyphenyl)ethanone (e.g., 5.0 mmol) in anhydrous DCM (20 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition: Add

solution dropwise over 15 minutes. Caution: -

Reaction: Allow the mixture to warm to 0°C over 2 hours, then stir at room temperature for an additional 4 hours. Monitor by TLC (typically 20% EtOAc/Hexane). The starting material spot (

) should disappear, replaced by the polar phenol or the cyclized product. -

Quench & Cyclization: Cool back to 0°C. Slowly add saturated

(30 mL). Vigorous stirring for 30 minutes at this stage is critical—the mild basicity promotes the intramolecular displacement of the chloride by the newly formed phenol. -

Workup: Extract with DCM (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography to yield Benzofuran-3(2H)-one as a white to pale yellow solid.

Expected Yield: 85–92%

Protocol B: Divergent Synthesis of 3-Substituted Benzofurans

Once the Benzofuran-3(2H)-one core is synthesized (or generated in situ), it can be converted to a fully aromatic 3-substituted benzofuran via Grignard addition followed by acid-catalyzed dehydration.

Reagents:

-

Substrate: Benzofuran-3(2H)-one (from Protocol A)

-

Reagent: Aryl/Alkyl Grignard (

, 1.2 equiv) -

Acid: 10% HCl or p-TsOH (cat.)

Step-by-Step Methodology:

-

Addition: To a solution of Benzofuran-3(2H)-one (2.0 mmol) in anhydrous THF (10 mL) at 0°C, add the Grignard reagent dropwise.

-

Intermediate Formation: Stir for 1 hour. The ketone carbonyl undergoes nucleophilic attack to form the tertiary alcohol (dihydrobenzofuran-3-ol).

-

Dehydration (Aromatization): Add 10% HCl (5 mL) directly to the reaction mixture and reflux for 30 minutes. The acidic conditions drive the elimination of water, establishing the aromatic benzofuran system.

-

Isolation: Neutralize with

, extract with Ethyl Acetate, and purify via column chromatography.

Data Summary & Troubleshooting

The following table summarizes critical parameters for optimizing the cyclization step.

| Parameter | Recommended Condition | Impact on Outcome |

| Lewis Acid | High Purity. Cleaves methyl ether cleanly at low temp. | |

| Alternative Lewis Acid | Cost Effective. Requires reflux in chlorobenzene; lower yield due to polymerization risks. | |

| Temperature | -78°C | Gradual warming prevents intermolecular polymerization of the reactive phenol intermediate. |

| Quenching Base | Essential to deprotonate the phenol and drive the | |

| Solvent | DCM (Anhydrous) | Non-coordinating solvents are crucial for Lewis Acid activity. |

Troubleshooting Guide

-

Issue: Incomplete Cyclization (Presence of 2-hydroxy-chloroketone).

-

Solution: The deprotection worked, but the ring didn't close. Treat the crude mixture with

in Acetone (Reflux, 1h) to force the cyclization.

-

-

Issue: Migration Products (2-substituted benzofurans).[2]

-

Cause: When reacting the intermediate chloroketone with Grignards, a [1,2]-aryl migration can occur if the temperature is too high, leading to 2-substituted products instead of 3-substituted [1].

-

Control: Keep Grignard additions strictly at 0°C or lower to favor the direct 3-substituted pathway.

-

References

-

Pei, T., et al. (2010).[2] "Synthesis of 2-Substituted Benzo[b]furans via a [1,2]-Aryl Migration." Journal of Organic Chemistry, 75(15), 5340-5342. Link

-

Common Organic Chemistry. (2023). "Demethylation of Methyl Ethers - Boron Tribromide (

)."[1] Common Organic Chemistry Protocols. Link -

Rong, Z., et al. (2020).[3] "Synthesis of Benzofuran-3(2H)-ones via Enolate Umpolung Reactivity." Organic Letters, 22(9), 3245-3250. Link

-

PubChem. (2025).[4] "2-Chloro-1-(2-methoxyphenyl)ethanone Compound Summary." National Library of Medicine. Link

Sources

Preparation of 2-Chloro-1-(2-methoxyphenyl)ethanone from 2-methoxyacetophenone

This Application Note is designed for research scientists and process chemists requiring a robust, high-purity protocol for the synthesis of 2-Chloro-1-(2-methoxyphenyl)ethanone (also known as

The guide prioritizes selectivity —specifically avoiding the common side-reactions of ring chlorination and

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Target Molecule: 2-Chloro-1-(2-methoxyphenyl)ethanone CAS: 53688-19-0 Molecular Weight: 184.62 g/mol Core Application: Key intermediate in the synthesis of indole-based therapeutics, benzofurans, and adrenergic receptor antagonists (e.g., derivatization for piperazine-based drugs).

The Challenge:

The presence of the ortho-methoxy group (

-

Electronic Activation: The methoxy group is a strong Electron Donating Group (EDG), significantly activating the aromatic ring (specifically the 3' and 5' positions) toward Electrophilic Aromatic Substitution (EAS). Standard chlorinating agents (e.g.,

) often yield ring-chlorinated byproducts. -

Steric Hindrance: The ortho position creates steric bulk, potentially slowing the desired enolization rate compared to para-isomers.

The Solution: This guide details two protocols to circumvent these issues:

-

Method A (Copper(II) Chloride): Utilizes a heterogeneous mechanism that highly favors the enol form, effectively eliminating ring chlorination.

-

Method B (Sulfuryl Chloride in Toluene): A scalable, homogeneous method using solvent effects to modulate reactivity and suppress over-chlorination.

Reaction Mechanism & Logic

The reaction proceeds via an Enol-Intermediate Mechanism . The ketone must first tautomerize to its enol form. The chlorinating agent then attacks the electron-rich double bond of the enol.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway highlighting the divergence between selective enol-trap (Green) and direct electrophilic attack (Red).

Experimental Protocols

Method A: High-Selectivity Protocol (Copper(II) Chloride)

Best for: Bench scale (<50g), high purity requirements, avoiding ring chlorination.

Theory: Copper(II) chloride acts as both the halogen source and the Lewis acid catalyst. The reaction is believed to proceed via a copper-enolate complex, which is chemically distinct from the aromatic ring, thereby preventing ring chlorination.

Reagents:

-

2-Methoxyacetophenone (1.0 equiv)

-

Copper(II) Chloride Dihydrate (

) (2.0 - 2.2 equiv) -

Lithium Chloride (LiCl) (1.0 equiv) – Enhances reaction rate and solubility.

-

Solvent: Methanol (Reagent Grade)

Step-by-Step Protocol:

-

Setup: Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, reflux condenser, and internal temperature probe.

-

Dissolution: Charge the flask with 2-Methoxyacetophenone (e.g., 10.0 g, 66.6 mmol) and Methanol (100 mL, 10 vol). Stir until dissolved.

-

Reagent Addition: Add LiCl (2.8 g, 66.6 mmol) followed by

(22.7 g, 133 mmol). The solution will turn a deep emerald green. -

Reaction: Heat the mixture to Reflux (65°C) .

-

Observation: As the reaction proceeds, the color changes from green to a brownish-yellow (formation of CuCl).

-

Time: Typically 3–5 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

-

-

Quench & Workup:

-

Cool reaction to Room Temperature (RT).

-

Pour the mixture into Ice Water (200 mL) containing Conc. HCl (5 mL) to dissolve copper salts.

-

Extract with Dichloromethane (DCM) (

mL).

-

-

Washing: Wash combined organics with water (

) and Brine ( -

Isolation: Concentrate in vacuo to yield the crude solid.

Method B: Process-Scalable Protocol (Sulfuryl Chloride)

Best for: Large scale (>50g), cost-efficiency, ease of workup.

Theory: Sulfuryl chloride (

Reagents:

-

2-Methoxyacetophenone (1.0 equiv)

-

Sulfuryl Chloride (

) (1.05 - 1.1 equiv) -

Solvent: Toluene (anhydrous preferred)

-

Catalyst: Methanol (0.1 equiv) – Initiates HCl formation which catalyzes enolization.

Step-by-Step Protocol:

-

Setup: Equip a jacketed reactor or 3-neck RBF with an addition funnel, nitrogen inlet, and a gas scrubber (to trap HCl and

gas). -

Charge: Add 2-Methoxyacetophenone (e.g., 50.0 g, 333 mmol) and Toluene (250 mL, 5 vol). Cool the system to 0–5°C .

-

Initiation: Add Methanol (1.3 mL, ~0.1 equiv).

-

Controlled Addition: Add Sulfuryl Chloride (47.2 g, 350 mmol) dropwise via the addition funnel over 60 minutes.

-

Critical Parameter: Maintain internal temperature < 10°C . Rapid addition causes exotherms that favor dichlorination.

-

-

Digestion: After addition, allow the mixture to warm to RT (20-25°C) and stir for 2–3 hours.

-

Quench: Slowly add Water (150 mL) to the reaction vessel (Caution: Exothermic hydrolysis of excess

). -

Phase Separation: Separate the organic (Toluene) layer. Wash with Sat.

(to remove residual acid) and then Water . -

Isolation: Dry over

and concentrate to dryness.

Purification & Characterization

Purification Strategy: The crude product from Method A is typically purer.[3] Method B may contain traces of starting material or dichloro-impurity.

-

Recrystallization: Dissolve the crude solid in minimal hot Ethanol (95%) or a mixture of Hexane/Ethyl Acetate (9:1) . Cool slowly to 0°C to crystallize.

-

Melting Point: The pure compound is a solid with a melting point range of 52–55°C (Note: Isomer dependent, often lower melting than para-isomer).

Data Validation (Self-Validating the Protocol):

| Analysis | Expected Signal | Interpretation |

| 1H NMR (CDCl3) | Confirms | |

| 1H NMR | Confirms integrity of Methoxy group ( | |

| HPLC/GC | Single major peak | Purity >98%. Dichloro-impurity typically elutes later on reverse-phase HPLC. |

| Visual | White to off-white crystalline solid | Dark oil indicates decomposition or retained copper salts. |

Troubleshooting & Critical Process Parameters (CPP)

Figure 2: Troubleshooting logic flow for common synthetic deviations.

Safety & Handling

-

Lachrymator Hazard:

-Chloroacetophenones are potent lachrymators (tear gas agents). All operations must be performed in a functioning fume hood. Wear goggles and a face shield. -

Sulfuryl Chloride: Highly corrosive, reacts violently with water, and releases toxic gases (

, HCl). -

Copper Salts: Toxic to aquatic life. Dispose of aqueous waste streams as heavy metal waste.

References

-

General Method for

-Chlorination using -

Copper(II) Chloride Selectivity: Kosugi, M., et al. (1987). Selective alpha-chlorination of ketones with copper(II) chloride. Chemistry Letters. Link

-

Crystal Structure & Physical Data: Evans, K. L., Fronczek, F. R., & Gandour, R. D. (1992). 2-Chloro-2'-methoxyacetophenone and 2-chloro-4'-methoxyacetophenone.[5][6] Acta Crystallographica Section C. Link

-

Process Optimization (Toluene Solvent): Patent EP3498687A1. Improved synthesis of monochlorinated acetophenone. (Demonstrates the efficacy of toluene in suppressing side reactions).[4] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. nbinno.com [nbinno.com]

- 4. EP3498687A1 - Improved synthesis of monochlorinated acetophenone - Google Patents [patents.google.com]

- 5. 2-Chloro-1-(4-methoxyphenyl)ethanone | C9H9ClO2 | CID 237806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-1-(2-methoxyphenyl)ethanone | C9H9ClO2 | CID 2106920 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 2-Amino-4-(2-methoxyphenyl)thiazole via Cyclization of 2-Chloro-1-(2-methoxyphenyl)ethanone with Thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This heterocyclic motif is a key component in pharmaceuticals with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[3][4] The inherent versatility of the 2-aminothiazole core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. The synthesis of 2-amino-4-(2-methoxyphenyl)thiazole represents the creation of a novel derivative with potential for further exploration in drug discovery programs. The methoxy-substituted phenyl ring at the 4-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile.

Reaction Principle: The Hantzsch Thiazole Synthesis

The cyclization of 2-chloro-1-(2-methoxyphenyl)ethanone with thiourea is a classic example of the Hantzsch thiazole synthesis, a robust and widely utilized method for constructing the thiazole ring.[5] This reaction, first reported by Arthur Hantzsch in 1887, involves the condensation of an α-haloketone with a thioamide or thiourea.[6]

The mechanism of the Hantzsch synthesis is a well-established sequence of nucleophilic attack, intramolecular cyclization, and dehydration.[5] The reaction is initiated by the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the 2-chloro-1-(2-methoxyphenyl)ethanone. This is followed by an intramolecular cyclization where the nitrogen atom of the thiourea intermediate attacks the carbonyl carbon. The final step is a dehydration of the resulting thiazoline intermediate to yield the aromatic 2-aminothiazole product.

Visualizing the Reaction Mechanism

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the synthesis of 2-amino-4-(2-methoxyphenyl)thiazole. The procedure is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Chloro-1-(2-methoxyphenyl)ethanone | ≥98% | Commercially available | Handle with care, lachrymator. |

| Thiourea | ≥99% | Commercially available | |

| Ethanol | Absolute | Commercially available | |

| Deionized Water | In-house | ||

| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||

| Ethyl Acetate | ACS Grade | Commercially available | For extraction. |

| Hexane | ACS Grade | Commercially available | For recrystallization. |

| Anhydrous Magnesium Sulfate | Commercially available | For drying. |

Equipment

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

Experimental Workflow

Caption: A streamlined workflow for the synthesis of 2-amino-4-(2-methoxyphenyl)thiazole.

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-1-(2-methoxyphenyl)ethanone (1.0 mmol, 184.62 g/mol ).

-

Dissolution: Add 20 mL of absolute ethanol to the flask and stir until the starting material is completely dissolved.

-

Addition of Thiourea: To the stirred solution, add thiourea (1.2 mmol, 76.12 g/mol ). A slight excess of thiourea is used to ensure complete consumption of the α-haloketone.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 3:7 v/v). The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates the progression of the reaction. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 50 mL of ice-cold deionized water with stirring. A precipitate of the crude product should form.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate to quench any remaining acid.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with an ample amount of cold deionized water to remove any unreacted thiourea and other water-soluble byproducts.

-

-

Purification:

-

The crude product can be purified by recrystallization.[7]

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol or an ethanol/water mixture.

-

Dry the purified product in a vacuum oven.

-

Data and Expected Results

| Parameter | Expected Value |

| Product | 2-Amino-4-(2-methoxyphenyl)thiazole |

| Molecular Formula | C₁₀H₁₀N₂OS |

| Molecular Weight | 206.27 g/mol |

| Physical Appearance | Off-white to pale yellow solid |

| Yield | 80-95% (typical for Hantzsch synthesis)[8] |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in DMSO and methanol; sparingly soluble in ethanol. |

Characterization

-

¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons from the methoxyphenyl ring, a singlet for the thiazole proton, a singlet for the amino protons, and a singlet for the methoxy group protons.

-

¹³C NMR (DMSO-d₆, 100 MHz): Expected signals would correspond to the carbon atoms of the thiazole and methoxyphenyl rings.

-

FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amine), C=N stretching (thiazole ring), and C-O stretching (methoxy group) are expected.

-

Mass Spectrometry (ESI-MS): A prominent peak corresponding to [M+H]⁺ at m/z 207.06 should be observed.

Troubleshooting and Scientific Insights

-

Low Yield: If the yield is low, ensure the α-chloroketone is of high purity and the reaction has gone to completion by TLC. Incomplete reaction can be addressed by extending the reflux time.

-

Impure Product: The primary impurity is often unreacted thiourea, which is water-soluble and should be removed during the work-up. If the product is oily, trituration with diethyl ether may help induce solidification.

-

Choice of Solvent: Ethanol is a common and effective solvent for the Hantzsch synthesis as it readily dissolves both reactants and is easy to remove.[7] Other polar protic solvents like methanol can also be used.

-

Reaction Temperature: Refluxing in ethanol provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition of the reactants or product.

Conclusion

The Hantzsch thiazole synthesis provides a direct and efficient route to 2-amino-4-(2-methoxyphenyl)thiazole. This protocol offers a reliable and reproducible method for researchers in organic synthesis and medicinal chemistry. The resulting product serves as a valuable building block for the development of novel therapeutic agents, leveraging the well-established biological importance of the 2-aminothiazole scaffold.

References

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Eng. Proc.2022 , 27, 33. Available from: [Link]

-

PubChem. 2-Chloro-1-(2-methoxyphenyl)ethanone. Available from: [Link]

-

Wikipedia. Thiourea. Available from: [Link]

-

Taylor & Francis Online. Synthesis of heterocycles by use of thioureas as chiral auxiliaries and as reactants. Phosphorus, Sulfur, and Silicon and the Related Elements. 2023 , 198(3), 223-255. Available from: [Link]

-

Geronikaki, A. A., et al. 2-Aminothiazoles in Drug Discovery: Privileged Structures or Toxicophores? Chem Biol Interact. 2020 , 330, 109244. Available from: [Link]

-

Polshettiwar, V., & Varma, R. S. Recent developments of 2-aminothiazoles in medicinal chemistry. Expert Opin Ther Pat. 2016 , 26(4), 449-67. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

ResearchGate. Synthesis of 2-Aminothiazole Derivatives from Easily Available Thiourea and Alkyl/Aryl Ketones Using Aqueous NaICl2. Available from: [Link]

-

Al-Ostoot, F. H., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021 , 26(5), 1479. Available from: [Link]

-

Nasr-Esfahani, M., et al. An efficient Hantzsch synthesis of 1,4-dihydropyridines using p-toluenesulfonic acid under solvent-free condition. Maejo International Journal of Science and Technology. 2014 , 8(1), 32-40. Available from: [Link]

-

Abdelgawad, M. A., et al. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Med Chem Res. 2021 , 30, 771–806. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. asianpubs.org [asianpubs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]

- 7. nanobioletters.com [nanobioletters.com]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of α-Chloro Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-chloro ketones are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of molecular transformations. Their utility in the construction of complex molecules, particularly in the realm of pharmaceuticals and agrochemicals, is well-documented.[1][2][3] The introduction of a chlorine atom at the α-position to a carbonyl group activates the molecule for various nucleophilic substitution and elimination reactions, enabling the formation of diverse functional groups and heterocyclic systems. This guide provides an in-depth exploration of the general procedures for synthesizing α-chloro ketones, focusing on the underlying mechanisms, reagent selection, and practical experimental protocols.

Mechanistic Considerations: The Foundation of Synthetic Strategy

The α-chlorination of ketones can be broadly categorized based on the reaction conditions and the nature of the key intermediate: enols or enolates.[4]

Acid-Catalyzed Chlorination (Enol Pathway)

Under acidic conditions, ketones undergo tautomerization to form a nucleophilic enol intermediate.[5][6][7] This process is often the rate-determining step of the reaction. The enol then attacks an electrophilic chlorine source to yield the α-chloro ketone.[5][6][7] This pathway typically results in the monochlorination of the ketone, as the electron-withdrawing effect of the newly introduced chlorine atom destabilizes the formation of a second enol at the same carbon.[4] For unsymmetrical ketones, chlorination generally occurs at the more substituted α-carbon due to the formation of the more thermodynamically stable enol.[4]

Figure 1: Simplified mechanism of acid-catalyzed α-chlorination of ketones.

Base-Mediated/Promoted Chlorination (Enolate Pathway)

In the presence of a base, a proton is abstracted from the α-carbon to form a highly nucleophilic enolate anion.[4][8] This enolate then readily attacks an electrophilic chlorine source.[4][8] Unlike the acid-catalyzed reaction, successive halogenations are often faster than the first because the inductive electron-withdrawing effect of the halogen increases the acidity of the remaining α-hydrogens.[4] This can lead to the formation of di- or poly-halogenated products. For unsymmetrical ketones, chlorination under basic conditions typically occurs at the less substituted α-carbon, which is kinetically favored.[4]

Figure 2: Simplified mechanism of base-mediated α-chlorination of ketones.

Common Chlorinating Agents and Their Applications

A variety of reagents can be employed for the α-chlorination of ketones, each with its own advantages and disadvantages in terms of reactivity, selectivity, and handling.

| Chlorinating Agent | Reagent Type | Typical Conditions | Key Advantages | Disadvantages |

| Sulfuryl Chloride (SO₂Cl₂) | Inorganic Chloride | 10 - 20 °C, often in chlorinated solvents | Powerful and effective, readily available.[1] | Highly corrosive and toxic, can lead to dichlorination and side reactions, evolves HCl gas.[1][9] |

| N-Chlorosuccinimide (NCS) | N-Chloroimide | Room Temp. to Reflux, often with an acid or radical initiator | Mild reaction conditions, high selectivity for monochlorination, safer to handle.[1] | Often requires a catalyst or initiator.[1] |

| Trichloroisocyanuric Acid (TCCA) | N-Chloroimide | Room Temp. | High atom economy, stable, and cost-effective.[1] Can also act as an oxidant.[10] | Can be less selective, byproduct removal can be cumbersome.[1] |

| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | N-Chloroimide | Room Temp. to Reflux, often with an acid catalyst | Effective for monochlorination.[11] | May require a catalyst. |

| p-Toluenesulfonyl Chloride (TsCl) | Sulfonyl Chloride | -78 °C to Room Temp., requires a strong base (e.g., LDA) | Good for regioselective chlorination of unsymmetrical ketones via kinetic enolate formation. | Requires stoichiometric use of a strong base. |

| Copper(II) Chloride (CuCl₂) | Metal Halide | Reflux | Selective for the more highly substituted α-carbon. | Requires stoichiometric amounts of the metal salt. |

Experimental Protocols

Protocol 1: α-Chlorination of Acetophenone using N-Chlorosuccinimide (NCS)

This protocol describes a general procedure for the α-monochlorination of an aromatic ketone using the milder and more selective reagent, N-Chlorosuccinimide.[1][12]

Materials:

-

Acetophenone

-

N-Chlorosuccinimide (NCS)

-

p-Toluenesulfonic acid (p-TsOH) (catalyst)

-

Methanol

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetophenone (1.0 eq), N-chlorosuccinimide (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Add methanol as the solvent.

-

Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude α-chloroacetophenone.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Figure 3: General workflow for the α-chlorination of ketones using NCS.[1]

Protocol 2: α-Chlorination of a Ketone using Sulfuryl Chloride (SO₂Cl₂)

This protocol outlines the use of the powerful but hazardous reagent, sulfuryl chloride. Extreme caution must be exercised when handling SO₂Cl₂.

Materials:

-

Ketone (e.g., cyclohexanone)

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM) or other suitable anhydrous chlorinated solvent[9][13]

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Gas trap (to neutralize evolved HCl and SO₂ gases)[9]

Procedure:

-

Work in a well-ventilated fume hood. Set up a round-bottom flask with a magnetic stir bar and a dropping funnel. Equip the apparatus with a gas trap containing a basic solution (e.g., NaOH) to neutralize the evolved HCl and SO₂ gases.[9]

-

Dissolve the ketone (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution in an ice bath (0-10 °C).

-

Slowly add sulfuryl chloride (1.0-1.1 eq) dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

-

Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product as necessary.

Specialized Methods for α-Chloro Ketone Synthesis

Beyond the direct chlorination of ketones, several other methods have been developed to access α-chloro ketones, often with improved selectivity or for substrates incompatible with direct chlorination.

-

Chlorination of Silyl Enol Ethers: Silyl enol ethers, which can be prepared regioselectively from ketones, react with chlorinating agents like copper(II) chloride or iron(III) chloride to produce α-chloro ketones.[14] This method is particularly useful for controlling the site of chlorination in unsymmetrical ketones.

-

From α-Diazoketones: α-Diazoketones can be converted to α-chloro ketones through treatment with a source of chloride and an organic acid.[15] For instance, hydrochlorination with dry HCl is a known method.[16] A photochemical Wolff rearrangement of α-diazoketones can generate a ketene, which can then be trapped in an enantioselective α-chlorination process.[17][18]

-

From Alcohols: A one-pot conversion of secondary alcohols to α-chloro ketones can be achieved using trichloroisocyanuric acid (TCCA), which serves as both the oxidant and the chlorinating agent.[10]

Safety and Handling Precautions

Working with chlorinating agents requires strict adherence to safety protocols to mitigate potential hazards.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[19][20][21][22]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of toxic and corrosive gases such as chlorine, HCl, and SO₂.[9][19][20]

-

Reagent Handling:

-

Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water.[1][9] It should be handled with extreme care, and fresh, colorless reagent is recommended.[9]

-

Chlorine gas is highly toxic and corrosive.[20]

-

Avoid mixing chlorine-containing compounds with other chemicals like acids or ammonia, as this can generate dangerous gases.[19]

-

-

Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[19][20][21] Have a spill containment kit and appropriate neutralizing agents available.[20]

Conclusion

The synthesis of α-chloro ketones is a fundamental transformation in organic chemistry with broad applications in research and development. The choice of synthetic method and chlorinating agent depends heavily on the substrate, desired selectivity (mono- vs. poly-chlorination, regioselectivity), and scale of the reaction. While powerful reagents like sulfuryl chloride are effective, milder and more selective alternatives such as N-chlorosuccinimide are often preferred for their improved safety profile and cleaner reaction outcomes, particularly in the synthesis of complex and sensitive molecules.[1] A thorough understanding of the underlying reaction mechanisms and strict adherence to safety protocols are paramount for the successful and safe execution of these important chemical transformations.

References

- Validation of a New Synthetic Method: N-Chlorosuccinimide for the α-Chlorination of Ketones - Benchchem.

- Top 10 Chlorine Safety Tips - Online Safety Trainer - Nevada Technical Associates, Inc.

- α-Chloroketone and α-Chloroaldehyde synthesis by chlorination - Organic Chemistry Portal.

- Safe Work Practices for Chlorine | WorkSafeBC.

- Chlorination safety - YouTube.

- N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions - Benchchem.

- Chlorine Safety - Texas Department of Insurance.

- Chlorine Bleach Safety | NDSU Agriculture.

- Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. - ACS Publications.

- α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride - Sciencemadness.

- Photochemical Wolff Rearrangement Initiated Generation and Subsequent α-Chlorination of C1 Ammonium Enolates | Organic Letters - ACS Publications.

- Synthetic Access to Aromatic α-Haloketones - PMC - NIH.

- 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts.

- Ketone halogenation - Wikipedia.

- Enantioselective synthesis of tertiary α-chloro esters by non-covalent catalysis - PMC.

- α‐Chlorination of Acetophenones Using 1,3‐Dichloro‐5,5‐Dimethylhydantoin - ResearchGate.

- Syntheses of .alpha.-chloroketones by reaction of silyl enol ethers with copper(II) chloride and iron(III) chloride | The Journal of Organic Chemistry - ACS Publications.

- Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones | Organic Letters - ACS Publications.

- Alpha Halogenation of Ketones - YouTube.

- Synthesis of α,β-Unsaturated Diazoketones through the Use of N,N′-Ditosylhydrazine - ACS Publications.

- mechanism of alpha-halogenation of ketones - YouTube.

- Halogenation of ketones with N-halosuccinimides under solvent-free reaction conditions | Request PDF - ResearchGate.

- Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds - PMC.

- Synthesis of α-diazoketone by the action of diazoalkanes on butyric anhydride - orientjchem.org.

- One-step method for preparing alpha-halogenated acetophenone glycol ketal compound - Google Patents.

- Alpha Halogenation of Ketones Reaction Mechanism in Acid or Base - YouTube.

- Technical Support Center: Chlorination of Diketones with Sulfuryl Chloride - Benchchem.

- Solvent-free preparation of α,α-dichloroketones with sulfuryl chloride | Semantic Scholar.

- Efficient Synthesis of α-Chloroketones Catalyzed by Fluorous Hydrazine-1,2-Bis(Carbothioate) Organocatalyst | Semantic Scholar.

- A method for preparing α' chloroketones - Google Patents.

- A New Method for the Synthesis of α-Chloroketones - ACS Publications.

- Wolff-Rearrangement - Organic Chemistry Portal.

- Specific Solvent Issues with Chlorination - Wordpress.

- Synthesis of mono-chlorinated acetophenone - Google Patents.

- IMPROVED SYNTHESIS OF MONO-CHLORINATED ACETOPHENONE - European Patent Office - EP 3532455 B1 - Googleapis.com.

- One-step method for preparing alpha-halogenated acetophenone glycol ketal compound - Google Patents.

- Synthetic Access to Aromatic α-Haloketones - MDPI.

- Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride - Arkivoc.

- Straightforward Synthesis of α-Chloromethylketimines Catalyzed by Gold(I). A Clean Way to Building Blocks | The Journal of Organic Chemistry - ACS Publications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. US20210107853A1 - Synthesis of mono-chlorinated acetophenone - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. CN1466561A - A method for preparing α' chloroketones - Google Patents [patents.google.com]

- 16. orientjchem.org [orientjchem.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Wolff-Rearrangement [organic-chemistry.org]

- 19. Top 10 Chlorine Safety Tips - Online Safety Trainer [onlinesafetytrainer.com]

- 20. m.youtube.com [m.youtube.com]

- 21. tdi.texas.gov [tdi.texas.gov]

- 22. Chlorine Bleach Safety | NDSU Agriculture [ndsu.edu]

Application Notes & Protocols for Nucleophilic Substitution of 2-Chloro-1-(2-methoxyphenyl)ethanone

Introduction: The Synthetic Versatility of a Key Intermediate

2-Chloro-1-(2-methoxyphenyl)ethanone is a highly valuable α-chloro ketone that serves as a pivotal building block in modern organic synthesis. Its structure, featuring a reactive α-chloro substituent activated by an adjacent carbonyl group, renders it an excellent electrophile for a wide array of nucleophilic substitution reactions[1]. The presence of the 2-methoxyphenyl moiety makes this compound a frequent precursor in the synthesis of pharmacologically active molecules, most notably in the development of substituted cathinone derivatives and other nitrogen-containing heterocycles[2][3][4].

The reactivity of α-haloketones like 2-Chloro-1-(2-methoxyphenyl)ethanone is significantly enhanced compared to simple alkyl halides. The electron-withdrawing nature of the carbonyl group polarizes the carbon-halogen bond, increasing the electrophilicity of the α-carbon and making it highly susceptible to nucleophilic attack[5][6]. This application note provides an in-depth guide to the reaction conditions, mechanistic considerations, and detailed protocols for performing nucleophilic substitution on this substrate, designed for researchers in synthetic chemistry and drug development.

Mechanistic Rationale: Navigating the SN2 Pathway

The nucleophilic substitution of 2-Chloro-1-(2-methoxyphenyl)ethanone proceeds almost exclusively through a bimolecular (SN2) pathway. This is a concerted, single-step mechanism where the nucleophile attacks the electrophilic α-carbon from the backside, concurrently with the displacement of the chloride leaving group[7][8][9].

An SN1 pathway is strongly disfavored for α-halocarbonyl compounds because it would require the formation of a highly unstable α-carbonyl carbocation intermediate[7]. The proximity of the electron-deficient carbonyl carbon destabilizes the adjacent positive charge, effectively blocking this mechanistic route.

Caption: General SN2 mechanism for nucleophilic substitution.

Causality of Experimental Choices

The success of the SN2 reaction on this substrate is governed by several critical factors:

-

Nucleophile Selection : The ideal nucleophile should be strong but not excessively basic. While strong nucleophiles accelerate the reaction, highly basic ones (e.g., alkoxides) can abstract an α-proton, leading to the formation of an enolate intermediate and subsequent side reactions[6][7]. For amine nucleophiles, primary and secondary amines are excellent candidates.

-

Solvent Effects : The choice of solvent is paramount. Polar aprotic solvents such as Acetone, Acetonitrile (MeCN), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are strongly recommended[6][10]. These solvents can dissolve the ionic nucleophile but do not solvate the anion itself, leaving the nucleophile "free" and highly reactive. In contrast, polar protic solvents (e.g., water, methanol) form strong hydrogen bonds with the nucleophile, creating a solvent shell that hinders its ability to attack the electrophile and thus depressing the SN2 reaction rate[11][12][13].

-

Role of an Acid Scavenger : When the nucleophile is a neutral amine, the reaction produces hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic. To prevent this, a mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often added to the reaction mixture to act as an acid scavenger[14].

-

Temperature Control : Most reactions proceed efficiently at room temperature (20-25 °C). For less reactive nucleophiles, gentle heating to 40-65 °C can be employed to increase the reaction rate[14][15].

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common nucleophilic substitution reactions.

Protocol 1: Synthesis of α-Amino Ketones via Reaction with Primary/Secondary Amines

This protocol describes a general procedure for the synthesis of α-amino ketones, which are precursors to synthetic cathinones[16].

Materials:

-

2-Chloro-1-(2-methoxyphenyl)ethanone (1.0 equiv)

-

Primary or Secondary Amine (e.g., Isopropylamine, Pyrrolidine) (2.2 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

-

Acetonitrile (MeCN) or Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, TLC plates

Procedure:

-

Reaction Setup : To a clean, dry round-bottom flask, add 2-Chloro-1-(2-methoxyphenyl)ethanone (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).

-

Solvent Addition : Add dry acetonitrile to the flask to create a solution with a concentration of approximately 0.1 M with respect to the starting ketone.

-

Nucleophile Addition : Add the amine (2.2 equiv) to the stirred suspension at room temperature.

-

Reaction Execution : Stir the reaction mixture vigorously at room temperature for 12-24 hours. For less nucleophilic amines, the mixture can be gently heated to 40-50 °C[14].

-

Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates completion.

-

Workup : a. Upon completion, filter the reaction mixture through a pad of Celite to remove the inorganic salts. b. Rinse the filter cake with a small amount of ethyl acetate. c. Concentrate the filtrate under reduced pressure using a rotary evaporator. d. Dissolve the resulting crude oil in ethyl acetate and wash with water and then brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure α-amino ketone.

Protocol 2: Synthesis of 2-Azido-1-(2-methoxyphenyl)ethanone

α-azido ketones are versatile intermediates, readily reduced to primary α-amino ketones.

Materials:

-

2-Chloro-1-(2-methoxyphenyl)ethanone (1.0 equiv)

-

Sodium Azide (NaN₃) (1.5 equiv)

-

Dimethylformamide (DMF) or Acetone

-

Diethyl Ether

-

Deionized Water

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Reaction Setup : In a round-bottom flask, dissolve 2-Chloro-1-(2-methoxyphenyl)ethanone (1.0 equiv) in DMF (to ~0.2 M).

-

Nucleophile Addition : Add sodium azide (1.5 equiv) to the solution. Caution : Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Execution : Stir the mixture at room temperature for 8-16 hours. The reaction can be gently heated to 50 °C to accelerate the conversion if necessary[17].

-

Monitoring : Monitor the reaction by TLC until the starting material is consumed.

-

Workup : a. Pour the reaction mixture into a separatory funnel containing cold deionized water. b. Extract the aqueous layer three times with diethyl ether. c. Combine the organic extracts and wash with water and brine to remove residual DMF. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : The crude 2-azido-1-(2-methoxyphenyl)ethanone is often of sufficient purity for subsequent steps (e.g., reduction). If necessary, it can be purified by column chromatography.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. users.wfu.edu [users.wfu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scihorizon.com [scihorizon.com]

- 16. The newest cathinone derivatives as designer drugs: an analytical and toxicological review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of indole derivatives from 2-Chloro-1-(2-methoxyphenyl)ethanone

Application Note: Optimized Synthesis of 2-(2-Methoxyphenyl)indole via Bischler-Möhlau Cyclization

Executive Summary

This application note details the robust synthesis of 2-(2-methoxyphenyl)-1H-indole utilizing 2-Chloro-1-(2-methoxyphenyl)ethanone as the electrophilic scaffold.[1] While the Fischer Indole Synthesis is often the default for indole construction, this protocol leverages the Bischler-Möhlau Indole Synthesis , which is uniquely suited for generating 2-arylindoles from

This guide addresses the specific challenges associated with the ortho-methoxy substituent on the phenacyl ring—namely, steric hindrance and the risk of demethylation under Lewis acidic conditions.[1] We present an optimized protocol using Zinc Chloride (

Scientific Foundation & Mechanism

The Bischler-Möhlau Pathway

The synthesis proceeds through the alkylation of an aniline derivative by the

-

N-Alkylation: The nucleophilic nitrogen of the aniline attacks the

-carbon of 2-Chloro-1-(2-methoxyphenyl)ethanone, displacing the chloride to form an -

Cyclization: Under acid catalysis, the carbonyl oxygen is protonated, increasing electrophilicity.[1] The aniline ring attacks the carbonyl carbon, forming a hydroxyindoline intermediate.[1]

-

Aromatization: Dehydration and tautomerization drive the formation of the aromatic indole system.

Critical Mechanistic Insight (The Bischler Rearrangement): Researchers must be aware that under harsh thermodynamic conditions (high temperatures >200°C or strong Brønsted acids), the aryl group at the 2-position can migrate to the 3-position.[1] This protocol utilizes kinetic control (moderate reflux, Lewis acid) to lock the 2-methoxyphenyl group at the C2 position, preventing the formation of the 3-aryl isomer [1, 2].[1]

Pathway Visualization

Figure 1: Reaction pathway for the synthesis of 2-(2-methoxyphenyl)indole.[1] The process involves N-alkylation followed by Lewis-acid mediated cyclodehydration.[1]

Experimental Protocol

Target Molecule: 2-(2-Methoxyphenyl)-1H-indole Starting Material: 2-Chloro-1-(2-methoxyphenyl)ethanone (CAS: 53688-19-0)[1][3]

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 2-Chloro-1-(2-methoxyphenyl)ethanone | 1.0 | Substrate | Solid; ensure it is dry.[1] |

| Aniline | 3.0 - 5.0 | Reactant/Base | Distill before use if dark/oxidized.[1] Excess acts as a proton scavenger.[1] |

| Zinc Chloride ( | 0.5 - 1.0 | Catalyst | Anhydrous is critical.[1] Weigh in a glovebox or rapidly. |

| o-Xylene | Solvent | Solvent | High boiling point (144°C) required for cyclization.[1] |

| Ethanol | - | Workup | For recrystallization.[1][4] |

Step-by-Step Methodology

Step 1: Formation of the

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-1-(2-methoxyphenyl)ethanone (10 mmol, 1.84 g) in o-xylene (30 mL).

-

Add Aniline (30 mmol, 2.7 mL) dropwise.